

Introduction: The Significance of a Fluorinated Quinoline Core

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)quinolin-4-ol

Cat. No.: B159695

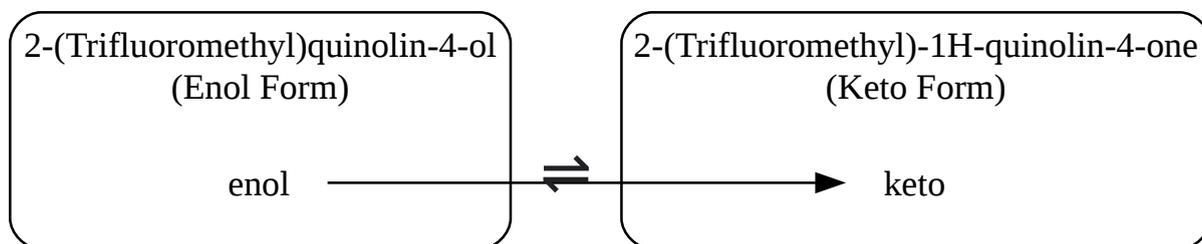
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2-(Trifluoromethyl)quinolin-4-ol is a heterocyclic building block of significant interest in medicinal chemistry and drug development.^{[1][2]} Its quinoline core is a privileged scaffold found in numerous natural and synthetic bioactive compounds, while the strategic incorporation of a trifluoromethyl (-CF₃) group at the 2-position profoundly influences its physicochemical and pharmacological properties. The high electronegativity and metabolic stability of the -CF₃ group can enhance membrane permeability, receptor binding affinity, and bioavailability, making this compound a valuable intermediate for creating novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial research.^{[1][2][3]}

This guide provides a comprehensive overview of the core physicochemical properties of **2-(Trifluoromethyl)quinolin-4-ol**, offering both established data and field-proven experimental protocols for its characterization. The narrative is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule's behavior.

Structural Identity and Tautomerism

A critical feature of **2-(Trifluoromethyl)quinolin-4-ol** is its existence in a tautomeric equilibrium with its keto form, 2-(Trifluoromethyl)-1H-quinolin-4-one. While named as an alcohol ("-ol"), the equilibrium often favors the more stable quinolone ("-one") tautomer. This dynamic is crucial as the dominant form influences the molecule's hydrogen bonding capability, acidity, and interaction with biological targets.



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Caption: Keto-enol tautomerism of the title compound.

Core Physicochemical Data Summary

The fundamental properties of **2-(Trifluoromethyl)quinolin-4-ol** are summarized below. These values are critical starting points for any experimental design, from solubility screening to formulation development.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₆ F ₃ NO	[1][2][4]
Molecular Weight	213.16 g/mol	[1][2][4]
CAS Number	1701-18-4	[1][2]
IUPAC Name	2-(trifluoromethyl)-1H-quinolin-4-one	[4]
Appearance	Purple or off-white solid	[1][2]
Melting Point	206 - 208 °C	[1][2]
Aqueous Solubility	>32 µg/mL (at pH 7.4)	[4]
pKa (Predicted)	~7.5 - 8.5 (acidic, enol)	(Predicted, requires experimental verification)
logP (Predicted)	~2.5 (Predicted, requires experimental verification)	[4]

Acidity and Ionization Constant (pKa)

Theoretical Grounding: The pKa, or acid dissociation constant, is a measure of a compound's acidity in a given solvent. For a molecule like **2-(Trifluoromethyl)quinolin-4-ol**, the pKa dictates the degree of ionization at a specific pH. This is paramount for predicting its behavior in physiological environments, as ionization state dramatically affects solubility, membrane transport (absorption), and binding to target proteins. The enolic hydroxyl group is weakly acidic, and its deprotonation is influenced by the electron-withdrawing nature of the trifluoromethyl group and the aromatic ring system.

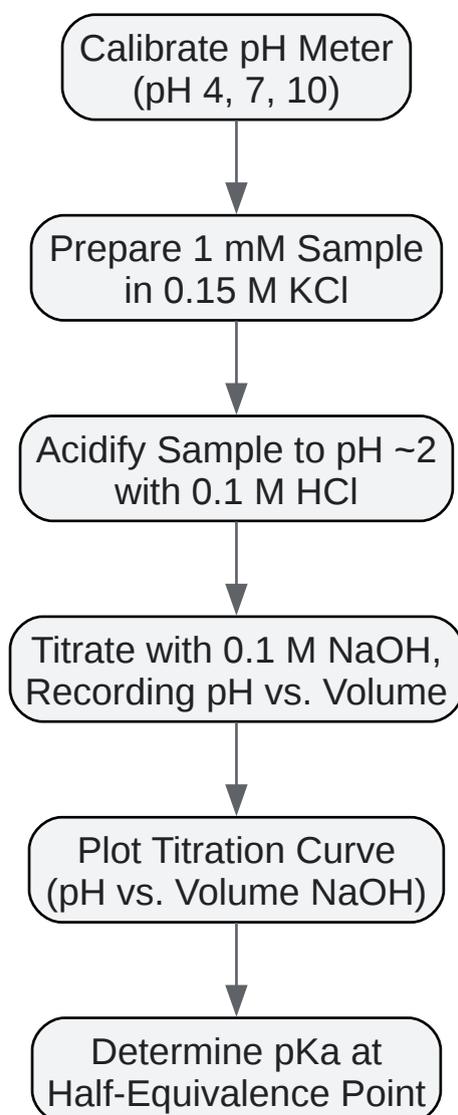
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination, relying on the precise measurement of pH changes upon the addition of a titrant.^[5] The inflection point on the resulting titration curve corresponds to the pKa.^{[5][6]}

Methodology:

- Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure measurement accuracy.^[5]
- Sample Preparation: Prepare a ~1 mM solution of **2-(Trifluoromethyl)quinolin-4-ol** in a suitable solvent system (e.g., water with a small amount of co-solvent if needed). The final concentration should be at least 10^{-4} M.^[5]
- Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.^[5]
- Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with pH measurements.^[5]
- Titration:
 - Place the solution in a reaction vessel with a magnetic stirrer.
 - Immerse the calibrated pH electrode.
 - Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.^[5]

- Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.
- Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.[5]
- Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest portion of the curve.[7]
- Replication: Perform the titration at least three times to ensure reproducibility and calculate the average pKa and standard deviation.[5]



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Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP)

Theoretical Grounding: Lipophilicity, quantified as the partition coefficient (logP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a cornerstone of the Lipinski "Rule of Five" for drug-likeness. LogP is a critical predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced logP (typically between 1 and 3) is often desired for oral bioavailability, allowing the molecule to be soluble in the aqueous gut environment yet permeable across lipidic cell membranes.

Experimental Protocol: logP Determination by Shake-Flask Method

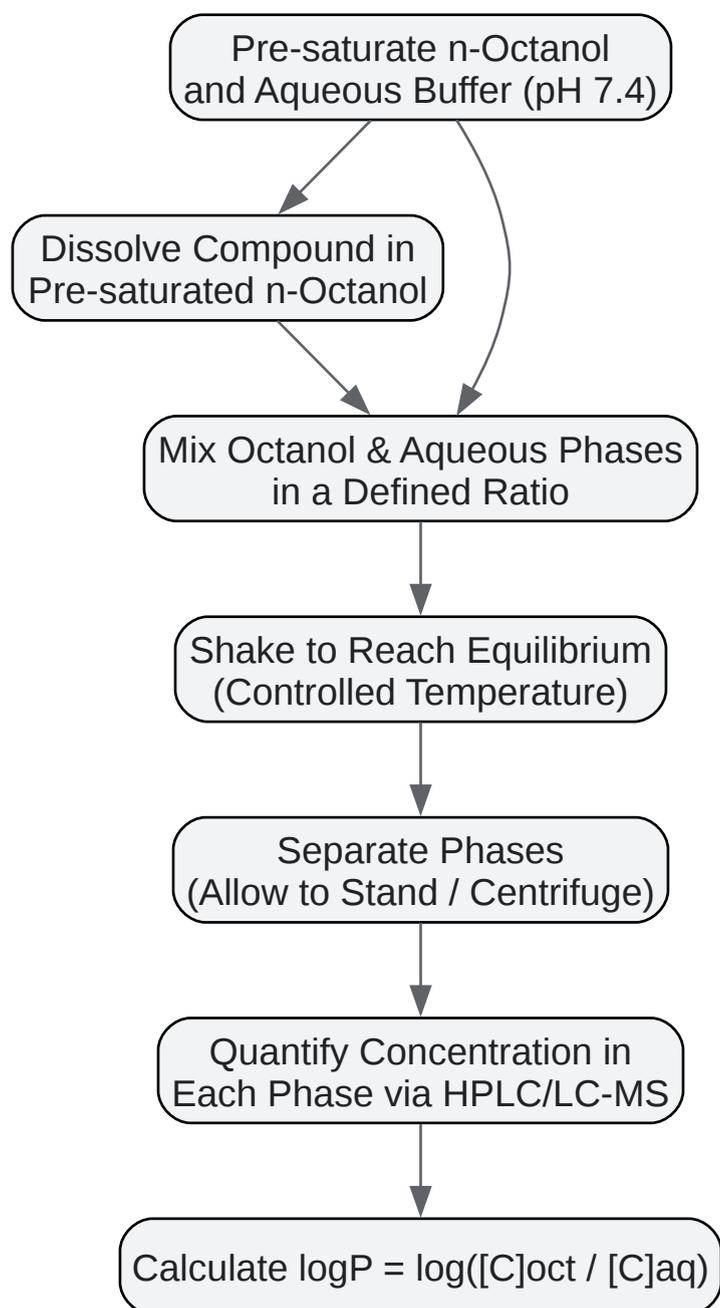
The shake-flask method is the traditional and most reliable technique for measuring logP.^[8] It involves directly measuring the concentration of the analyte in two immiscible phases (n-octanol and water) after they have reached equilibrium.^{[8][9]}

Methodology:

- **Phase Pre-saturation:** Mix n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and shake vigorously for 24 hours. Allow the layers to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.^{[9][10]}
- **Sample Preparation:** Prepare a stock solution of **2-(Trifluoromethyl)quinolin-4-ol** in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
- **Partitioning:**
 - Add a precise volume of the n-octanol stock solution to a precise volume of the pre-saturated aqueous buffer in a vial (e.g., 2 mL of each).
 - Cap the vial and shake gently on an orbital shaker at a controlled temperature (e.g., 25 °C) for several hours (typically 2-4 hours) to allow the compound to partition and reach

equilibrium.[11]

- Let the vial stand undisturbed overnight to ensure complete phase separation.[11]
- Phase Separation & Analysis:
 - Carefully separate the two phases. Centrifugation can be used to break up any emulsions.
 - Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.
- Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
 - $P = [\text{Concentration}]_{n\text{-octanol}} / [\text{Concentration}]_{\text{aqueous}}$
 - $\log P = \log_{10}(P)$



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Caption: Workflow for logP determination via the shake-flask method.

Aqueous Solubility

Theoretical Grounding: Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH. For drug candidates, poor aqueous solubility is a major hurdle, leading to low bioavailability and challenging formulation

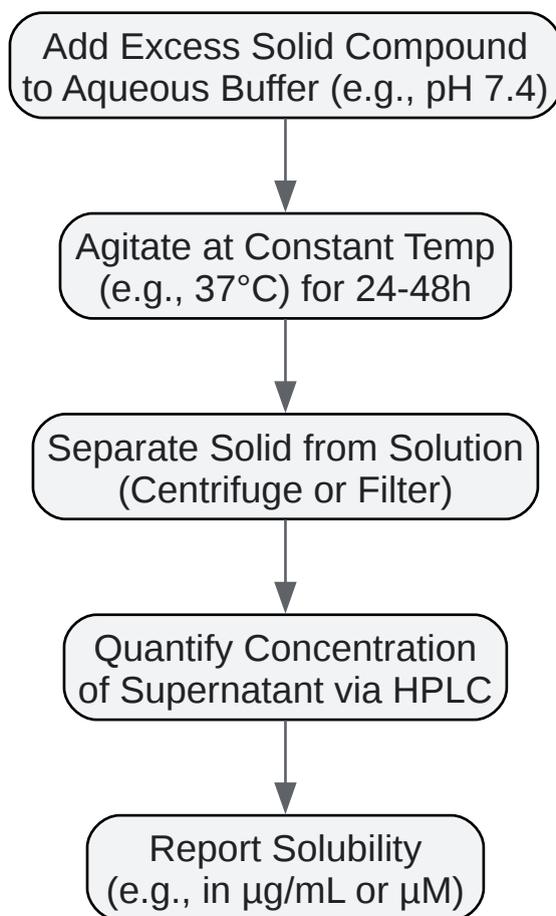
development.[12] The solubility of **2-(Trifluoromethyl)quinolin-4-ol** is influenced by its crystalline structure (requiring energy to break the lattice) and its ability to hydrogen bond with water, which is in turn dependent on pH due to its acidic nature.

Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method

This method determines the equilibrium solubility, which is the most relevant value for biopharmaceutical assessment.[13] It involves creating a saturated solution and measuring the concentration of the dissolved compound.

Methodology:

- **Solution Preparation:** Add an excess amount of solid **2-(Trifluoromethyl)quinolin-4-ol** to a vial containing a known volume of the desired aqueous medium (e.g., phosphate buffer at pH 7.4). The presence of undissolved solid is essential to ensure saturation.[14]
- **Equilibration:** Seal the vial and agitate it on an orbital shaker at a constant temperature (e.g., 37 °C for biopharmaceutical relevance) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13][15]
- **Phase Separation:** Separate the dissolved portion from the excess solid. This is typically done by centrifuging the sample at high speed and then carefully collecting the supernatant, or by filtering the solution through a low-binding syringe filter (e.g., 0.45 µm PVDF).[12]
- **Quantification:** Dilute the clear supernatant if necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard calibration curve.[15]
- **Verification:** The result should be confirmed by ensuring that the measured concentration does not increase with a longer incubation time.



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Caption: Workflow for thermodynamic solubility determination.

Spectral Properties

Spectral data is indispensable for confirming the identity, structure, and purity of the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The aromatic protons are expected in the δ 7.0-8.5 ppm region. The exact shifts are influenced by the electron-withdrawing $-\text{CF}_3$ group and the electron-donating $-\text{OH}$ group.^[16] The hydroxyl proton signal may be broad or absent due to exchange with the solvent; a D_2O exchange experiment can confirm its presence.^[16]
 - ^{13}C NMR: The carbon of the $-\text{CF}_3$ group will appear as a characteristic quartet due to coupling with the three fluorine atoms (^1JCF). The carbon atom attached to the $-\text{CF}_3$ group

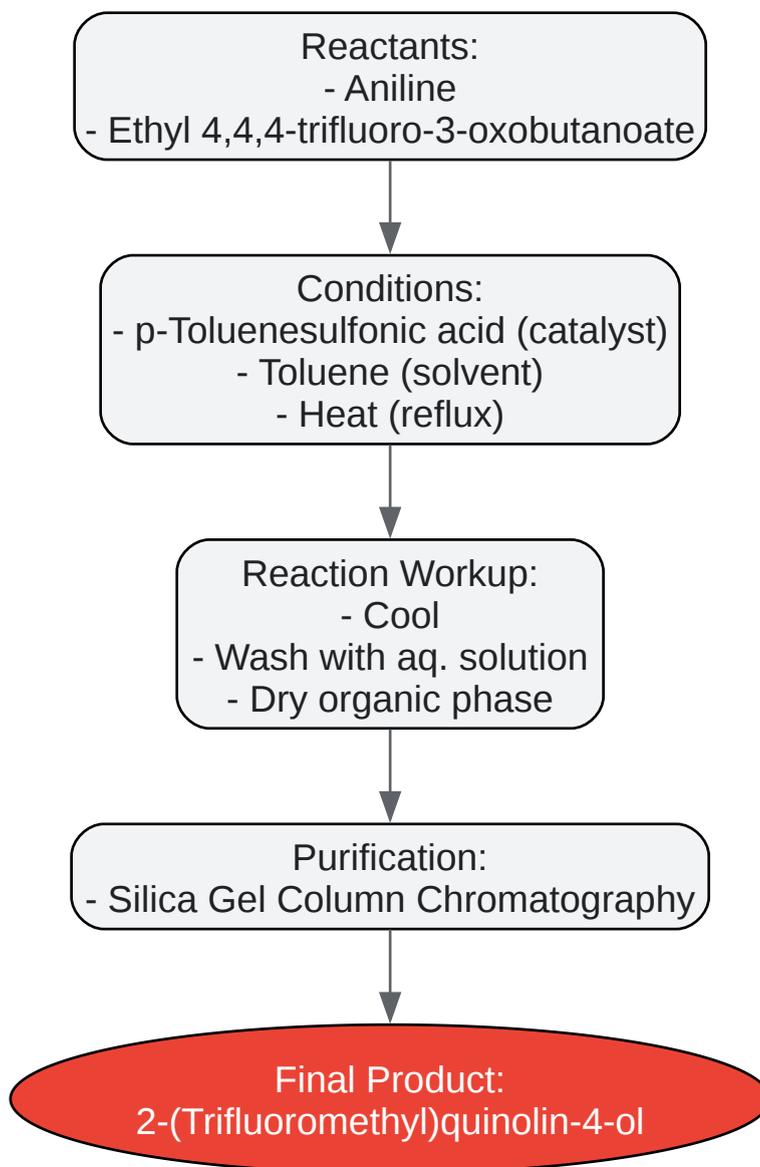
will also exhibit splitting.[16]

- ^{19}F NMR: This technique is highly specific and will show a singlet for the three equivalent fluorine atoms of the $-\text{CF}_3$ group, providing a clear signature for the compound.
- Mass Spectrometry (MS):
 - Provides the mass-to-charge ratio (m/z), confirming the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[17] The fragmentation pattern observed in MS/MS can be used to elucidate the structure of the quinoline core.[18] PubChem lists GC-MS data for this compound.[4]

Synthesis Overview

Understanding the synthesis provides context for potential impurities and handling. A common route is a cyclization reaction between an aniline and a trifluoromethylated β -ketoester.[3][19]

General Synthetic Route: A typical synthesis involves the reaction of aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate.[19] The reaction is often catalyzed by an acid, such as *p*-toluenesulfonic acid, and heated in a solvent like toluene with removal of water to drive the reaction to completion.[19]



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Caption: General synthesis workflow for the title compound.

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